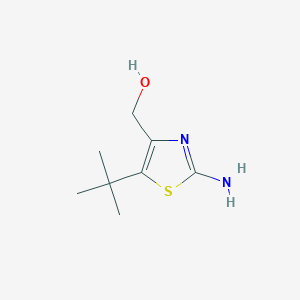

(2-Amino-5-tert-butylthiazol-4-YL)methanol

Description

Significance of Thiazole (B1198619) Ring Systems in Contemporary Chemical Research

The thiazole ring is an important pharmacophore in the discovery and development of new drugs. mdpi.comnih.gov Its aromatic nature allows for a variety of chemical modifications, enabling the synthesis of a diverse library of compounds. nih.govresearchgate.net Thiazole-containing molecules have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.comresearchgate.net This broad range of activities has cemented the thiazole moiety as a privileged structure in drug design. bohrium.com

The presence of the sulfur and nitrogen atoms in the thiazole ring allows for multiple points of interaction with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. This versatility contributes to the diverse pharmacological profiles observed in thiazole derivatives. nih.gov

Overview of Functionalized Aminothiazole Scaffolds

Among the various classes of thiazole derivatives, 2-aminothiazoles have emerged as a particularly fruitful area of research. nih.gov The 2-aminothiazole (B372263) scaffold is a key structural component in numerous clinically approved drugs and serves as a foundational building block for the synthesis of novel therapeutic agents. nih.gov These compounds are known to exhibit a wide array of biological effects, including antibacterial, antifungal, and anticancer activities. researchgate.netscribd.com

The synthetic accessibility of the 2-aminothiazole core allows for extensive functionalization at various positions of the thiazole ring, as well as on the amino group itself. mdpi.com This adaptability enables medicinal chemists to fine-tune the physicochemical and pharmacological properties of the resulting molecules to optimize their therapeutic potential. nih.gov Research has shown that substitutions at the 4 and 5 positions of the 2-aminothiazole ring can significantly influence biological activity. nih.gov

Contextualization of (2-Amino-5-tert-butylthiazol-4-YL)methanol within Thiazole Research

This compound represents a specific iteration of the functionalized 2-aminothiazole scaffold. While detailed research specifically on this compound is not extensively documented in publicly available literature, its structural features suggest potential areas of interest within thiazole research.

The presence of a tert-butyl group at the 5-position is noteworthy. This bulky, lipophilic group can influence the molecule's interaction with biological targets and affect its pharmacokinetic properties. The hydroxyl group of the methanol (B129727) substituent at the 4-position introduces a potential site for hydrogen bonding, which could be crucial for receptor binding.

The exploration of such substituted aminothiazoles is driven by the continuous search for new chemical entities with improved efficacy and novel mechanisms of action. The specific arrangement of the amino, tert-butyl, and methanol groups on the thiazole core of this compound provides a unique chemical architecture for further investigation and derivatization in the quest for new bioactive compounds.

Structure

3D Structure

Properties

CAS No. |

1196152-47-2 |

|---|---|

Molecular Formula |

C8H14N2OS |

Molecular Weight |

186.28 g/mol |

IUPAC Name |

(2-amino-5-tert-butyl-1,3-thiazol-4-yl)methanol |

InChI |

InChI=1S/C8H14N2OS/c1-8(2,3)6-5(4-11)10-7(9)12-6/h11H,4H2,1-3H3,(H2,9,10) |

InChI Key |

TVVJVFNSZZTTTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(N=C(S1)N)CO |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 2 Amino 5 Tert Butylthiazol 4 Yl Methanol

Reactivity of the Aminothiazole Moiety

The aminothiazole core of (2-Amino-5-tert-butylthiazol-4-YL)methanol is a versatile scaffold for various chemical modifications. The exocyclic amino group and the thiazole (B1198619) ring itself can participate in several important reactions.

Amide Bond Formation and Acylation Reactions

The primary amino group at the C2 position of the thiazole ring readily undergoes acylation reactions with a variety of acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. mdpi.comnih.gov This reactivity is a common feature of 2-aminothiazole (B372263) derivatives. mdpi.comnih.govnih.gov The reaction typically proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

For instance, the reaction of a 2-aminothiazole with an acid chloride or anhydride (B1165640) can be carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct. nih.gov A variety of amide derivatives of 2-aminothiazoles have been synthesized using this method, highlighting the general applicability of this reaction to the aminothiazole scaffold. nih.govnih.gov

Table 1: Examples of Acylation Reactions on 2-Aminothiazole Scaffolds

| 2-Aminothiazole Derivative | Acylating Agent | Product | Reference |

| 2-Amino-4-phenylthiazole | Various acyl halides | Corresponding amides | nih.gov |

| 2-Amino-4-(2-pyridyl)thiazole | Mono-substituted carboxylic acids (with EDCI) | Target amides | mdpi.com |

| 2-Aminothiazole | Phenyl isocyanate | N-phenylthiourea derivative | mdpi.com |

| 2-Aminothiazole | Benzoyl isothiocyanate | Benzoyl isothiocyanate derivative | mdpi.com |

Schiff Base Formation and Imine Chemistry

The amino group of this compound can react with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). researchgate.netnih.gov This condensation reaction is typically carried out by refluxing the aminothiazole and the carbonyl compound in a suitable solvent, sometimes with the addition of an acid catalyst. researchgate.netnih.gov

The formation of Schiff bases from 2-aminothiazole derivatives is a well-established transformation, leading to a wide array of imine-containing compounds with diverse applications. researchgate.netnih.govjmchemsci.com These Schiff bases can also be used as intermediates for the synthesis of other heterocyclic systems. jmchemsci.com

Table 2: Examples of Schiff Base Formation with 2-Aminothiazole Derivatives

| 2-Aminothiazole Derivative | Carbonyl Compound | Product Type | Reference |

| 2-Amino-4-(p-tolyl)thiazole | 4-N,N-dimethylbenzaldehyde | Schiff base | researchgate.net |

| 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile | Substituted pyrazole-4-carbaldehydes | Schiff bases | nih.gov |

| 2-Amino-5-mercapto-1,3,4-thiadiazole | 4-N,N-dimethyl benzaldehyde | Schiff base | jmchemsci.com |

Nucleophilic Substitution Reactions on Thiazole-Bearing Scaffolds

The thiazole ring in this compound can participate in nucleophilic substitution reactions, particularly when activated by appropriate leaving groups. For instance, halogenated 2-aminothiazoles can undergo nucleophilic displacement of the halide by various nucleophiles. mdpi.com

A series of 2-aminophenyl-5-halothiazoles have been synthesized and subsequently used in reactions where the halogen acts as a leaving group. mdpi.com This demonstrates the potential for introducing a wide range of substituents at the C5 position of the thiazole ring, complementing the reactivity at the amino and methanol (B129727) groups. The nucleophilicity of 2-aminothiazole derivatives has been studied, providing insights into their reactivity in such substitution reactions. researchgate.net

Transformations of the Methanol Functional Group

The primary alcohol (methanol) functionality at the C4 position of the thiazole ring offers another site for chemical modification, allowing for oxidation, etherification, and esterification reactions.

Oxidation Reactions to Aldehydes or Carboxylic Acids

The primary alcohol group of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. The outcome of the oxidation depends on the choice of the reagent and the reaction conditions.

Ether and Ester Formation

The hydroxyl group of the methanol substituent can be converted into an ether or an ester through various synthetic methods.

Ether Formation: Etherification can be achieved through methods like the Williamson ether synthesis. britannica.comwikipedia.orgmasterorganicchemistry.com This would involve deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. wikipedia.orgmasterorganicchemistry.com Another approach is the acid-catalyzed dehydration of two alcohol molecules, although this is more suitable for simple, symmetrical ethers. britannica.com More modern methods, such as reductive etherification of aldehydes and ketones with alcohols, could also be employed. nih.gov

Ester Formation: Esterification of the primary alcohol can be accomplished by reacting it with a carboxylic acid or its derivative, such as an acid chloride or anhydride. google.comorganic-chemistry.orgyoutube.comnih.gov The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. youtube.com Alternatively, using more reactive acylating agents like acid chlorides in the presence of a base can provide the ester under milder conditions. organic-chemistry.org A process for the preparation of an ester of 2-chloro-5-hydroxymethylthiazole has been described, which involves reacting the corresponding chloromethylthiazole with a carboxylic acid salt. google.com This intermediate could then be further elaborated.

Table 3: Potential Ether and Ester Formation Reactions

| Reaction Type | Reactants | Expected Product | General Method |

| Etherification | This compound + Alkyl Halide | (2-Amino-5-tert-butylthiazol-4-yl)methoxymethyl-R | Williamson Ether Synthesis |

| Esterification | This compound + Carboxylic Acid | (2-Amino-5-tert-butylthiazol-4-yl)methyl ester | Fischer Esterification |

| Esterification | This compound + Acid Chloride | (2-Amino-5-tert-butylthiazol-4-yl)methyl ester | Acylation |

Halogenation of the Hydroxymethyl Group

The primary alcohol functionality, the hydroxymethyl group (-CH₂OH), on the this compound molecule is a prime site for chemical modification. One of the most fundamental and useful transformations is its conversion to a halomethyl group (-CH₂X, where X is a halogen). This conversion transforms the hydroxyl moiety, which is a poor leaving group, into a good leaving group, thereby opening up pathways for subsequent nucleophilic substitution reactions.

The halogenation of primary alcohols can be achieved using a variety of standard reagents. The choice of reagent depends on the desired halogen and the need to maintain mild conditions to avoid unintended side reactions with the other functional groups on the molecule, namely the 2-amino group and the thiazole ring.

Common methods for this transformation include:

Chlorination : Reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) are effective for converting primary alcohols to the corresponding alkyl chlorides. The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Bromination : Phosphorus tribromide (PBr₃) is a widely used reagent for converting alcohols to alkyl bromides. Alternatively, a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in the Appel reaction provides a milder route to the bromide.

These halogenation reactions provide key intermediates, such as (2-amino-5-tert-butylthiazol-4-yl)methyl chloride or bromide, which are valuable precursors for synthesizing a wider range of derivatives. For instance, a visible-light-activated photocatalyst has been shown to convert primary alcohols to bromides and iodides with high yield and tolerance for various functional groups, representing a gentle and selective modern strategy. nih.gov

Table 1: Reagents for Halogenation of the Hydroxymethyl Group

| Target Halogen | Reagent(s) | Expected Product | Notes |

|---|---|---|---|

| Chlorine | Thionyl Chloride (SOCl₂) | 4-(Chloromethyl)-5-tert-butylthiazol-2-amine | Byproducts (SO₂, HCl) are gaseous, facilitating purification. |

| Chlorine | Phosphorus Trichloride (PCl₃) | 4-(Chloromethyl)-5-tert-butylthiazol-2-amine | Standard chlorinating agent. |

| Bromine | Phosphorus Tribromide (PBr₃) | 4-(Bromomethyl)-5-tert-butylthiazol-2-amine | Common and effective reagent for bromination. |

| Bromine | Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | 4-(Bromomethyl)-5-tert-butylthiazol-2-amine | Represents a milder reaction condition (Appel reaction). |

Reactivity of the Thiazole Ring System

The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms, as well as its substituents. The 2-amino group is a powerful electron-donating group that activates the ring towards electrophilic attack, while the tert-butyl and hydroxymethyl groups also influence the ring's electronic properties and steric accessibility.

Electrophilic Aromatic Substitution on the Thiazole Core

In 2-aminothiazole systems, the C5 position is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution. nih.govrsc.org The amino group at the C2 position strongly directs incoming electrophiles to this site. This is exemplified by halogenation reactions of 2-aminothiazoles, which selectively yield 2-amino-5-halogenothiazoles. rsc.org

However, in the case of this compound, the C5 position is already occupied by a bulky tert-butyl group. This substituent presents significant steric hindrance, making a subsequent electrophilic attack at this position highly unlikely. Furthermore, there are no other unsubstituted positions on the thiazole ring itself. Consequently, electrophilic aromatic substitution reactions directly on the thiazole core of this specific molecule are not a favored pathway. Any such reaction would likely require harsh conditions and could lead to a mixture of products or degradation rather than a clean substitution.

Table 2: Influence of Substituents on Electrophilic Substitution of the Thiazole Ring

| Position | Substituent | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| C2 | Amino (-NH₂) | Strongly activating, electron-donating | Directs electrophiles to the C5 position. |

| C5 | tert-Butyl (-C(CH₃)₃) | Weakly activating, electron-donating | Blocks the most reactive site for electrophilic attack. Provides significant steric hindrance. |

| C4 | Hydroxymethyl (-CH₂OH) | Weakly deactivating (inductive) | Its presence at C4 does not electronically favor substitution at other ring positions. |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgyoutube.com For a molecule like this compound to participate in a Suzuki-Miyaura reaction, it would first need to be functionalized with a suitable leaving group, typically a halogen (bromine or iodine) or a triflate, on the thiazole ring. libretexts.orgnih.gov

As discussed, direct halogenation on the substituted thiazole core is challenging. A more viable strategy would involve a synthetic route starting with a pre-halogenated thiazole. However, if we consider derivatization of the title compound, a hypothetical 2-amino-5-tert-butyl-X-halothiazol-4-yl)methanol could undergo Suzuki coupling.

The general conditions for such a reaction involve:

A Palladium Catalyst : Common catalysts include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand. libretexts.org

A Base : A base such as sodium carbonate (Na₂CO₃), potassium acetate (B1210297) (KOAc), or an aqueous solution of sodium hydroxide (B78521) (NaOH) is required to facilitate the transmetalation step. libretexts.orgyoutube.com

An Organoboron Reagent : An aryl or vinyl boronic acid (RB(OH)₂) or boronic ester would serve as the coupling partner, introducing a new carbon-based substituent onto the thiazole ring.

This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, making it a cornerstone of modern synthetic chemistry for creating complex molecules like biaryls. nih.govrsc.org

Table 3: General Components for a Hypothetical Suzuki-Miyaura Coupling Reaction

| Component | Example | Function |

|---|---|---|

| Thiazole Substrate | A halogenated derivative of the title compound (e.g., at C5, if synthesized from a different route) | Electrophilic partner with a leaving group. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Catalyzes the oxidative addition, transmetalation, and reductive elimination cycle. youtube.com |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, NaOH | Activates the organoboron species for transmetalation. libretexts.org |

| Organoboron Reagent | Phenylboronic acid, Pyridine-3-boronic acid | Source of the new carbon-carbon bond. |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates the reaction. |

Stability and Degradation Pathways under Controlled Stress Conditions

The stability of a chemical compound is critical for its synthesis, storage, and application. Stress testing under controlled conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) helps to identify potential degradation pathways and products.

For 2-aminothiazole derivatives, stability can be a significant concern. A notable study revealed that a 2-aminothiazole compound underwent significant decomposition when stored in a dimethyl sulfoxide (B87167) (DMSO) stock solution at room temperature. nih.gov The degradation led to the formation of oxygenated and dimerized products, which were found to be unstable themselves. nih.gov This suggests that this compound could be susceptible to oxidation, particularly given the electron-rich nature of the 2-aminothiazole ring. The use of DMSO as a solvent for storage or reactions should be approached with caution. The same study noted that the compound was most stable in acetone (B3395972) but could undergo chlorination in chloroform. nih.gov

A comprehensive stress testing protocol, following ICH guidelines, would involve exposing the compound to the conditions listed below. While a study on a different triazole-thiazole compound found it to be chemically stable under all tested stress conditions researchgate.net, the reactivity of the 2-aminothiazole moiety suggests that this compound may be less robust.

Table 4: Potential Degradation Pathways Under Stress Conditions

| Stress Condition | Potential Degradation Pathway | Likely Products/Observations | Reference |

|---|---|---|---|

| Oxidative (e.g., H₂O₂, DMSO) | Oxidation of the thiazole ring or amino group. | Oxygenated monomers and dimers. | nih.gov |

| Acidic (e.g., HCl) | Protonation of the amino group; potential for hydrolysis under harsh conditions. | Formation of the hydrochloride salt; potential ring opening at high temperature/concentration. | researchgate.net |

| Basic (e.g., NaOH) | Deprotonation of the amino or hydroxyl group. Generally expected to be stable under mild basic conditions. | Formation of corresponding salts. | researchgate.net |

| Thermal (Dry Heat) | Decomposition at elevated temperatures. | Unspecified decomposition products. | researchgate.net |

| Photolytic (UV/Vis Light) | Photochemical degradation. | Potential for complex reactions, depending on absorbing wavelength. | researchgate.net |

Structure Activity Relationship Sar Studies on 2 Amino 5 Tert Butylthiazol 4 Yl Methanol Analogues

Methodological Frameworks for SAR Investigations

The investigation of Structure-Activity Relationships for (2-Amino-5-tert-butylthiazol-4-YL)methanol analogues involves a combination of synthetic chemistry, biological evaluation, and computational modeling.

A primary synthetic route to 2-aminothiazole (B372263) derivatives is the Hantzsch thiazole (B1198619) synthesis. researchgate.net This method typically involves the condensation reaction between an α-haloketone and a thiourea (B124793) derivative. nih.gov For the synthesis of analogues of the target compound, variations would involve using different substituted thioureas to modify the 2-amino group or starting with different α-haloketones to alter the substituents at the C4 and C5 positions of the thiazole ring. researchgate.netnih.gov One-pot multicomponent reactions are also employed for the efficient synthesis of substituted thiazoles under solvent-free conditions. researchgate.net The synthesized compounds are then purified and their structures confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and, in some cases, X-ray crystallography to determine the precise three-dimensional arrangement of atoms. nih.govjst.go.jp

Biological evaluation is central to SAR studies. This involves in vitro assays to determine the biological activity of the synthesized analogues. For instance, if the target is a specific enzyme, its inhibitory activity would be quantified, often by determining the half-maximal inhibitory concentration (IC₅₀). acs.orgnih.gov In the context of anticancer research, the cytotoxic activity of the compounds against various cancer cell lines is evaluated. nih.gov

Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are also integral to modern SAR investigations. nih.gov Molecular docking simulations can predict the binding mode of the thiazole analogues within the active site of a biological target, providing insights into the key molecular interactions that govern activity. nih.gov These computational approaches help in rationalizing the observed SAR data and in designing new analogues with potentially improved activity.

**4.2. Impact of Substituent Modifications on Molecular Interactions

The biological activity of thiazole derivatives can be significantly influenced by the nature and position of substituents on the thiazole ring. For this compound analogues, the 2-amino, 5-tert-butyl, and 4-hydroxymethyl groups are key points for modification.

The 2-amino group of the thiazole ring is a critical determinant of biological activity and offers a versatile handle for chemical modification. nih.gov SAR studies have shown that the N-2 position of the aminothiazole is highly flexible and can tolerate a wide variety of substituents. nih.gov For example, the introduction of substituted benzoyl groups at this position has been shown to significantly improve the antitubercular activity of 2-aminothiazole derivatives by more than 128-fold in some cases. nih.gov

Acylation of the 2-amino group is a common modification strategy. The introduction of 2-arylamido and 2-alkylamido groups has been explored, with arylamido derivatives often showing a remarkable increase in antiproliferative activity compared to their alkylamido counterparts. nih.gov This suggests that the aromatic ring of the acyl group may engage in favorable interactions, such as pi-stacking, with the biological target. Conversely, the introduction of a chlorine atom on the 2-amino group or its addition to a dialkyl group has been reported to cause a significant decrease in activity in some series. nih.gov

The following table summarizes the impact of various modifications to the 2-amino group on the biological activity of 2-aminothiazole derivatives, based on findings from different studies.

| Modification of 2-Amino Group | Effect on Biological Activity | Reference Compound Series |

| N-acylation with substituted benzoyl groups | Significant improvement in antitubercular activity | 2-amino-4-(pyrid-2-yl)thiazole |

| N-acylation with arylamido groups | Remarkable increase in antiproliferative activity | 2-amino-4-(isothiocyanatomethyl)thiazole |

| N-acylation with alkylamido groups | Moderate antiproliferative activity | 2-amino-4-(isothiocyanatomethyl)thiazole |

| N-alkylation (e.g., methylation) | Can be detrimental or beneficial depending on the target | N-benzoyl-2-aminothiazole |

| Introduction of a chlorine atom | Significant decrease in cytotoxic activity | 2-aminothiazole derivatives |

This table is a synthesis of findings from multiple studies on different 2-aminothiazole scaffolds and is intended to be illustrative of general trends.

The substituent at the C5 position of the thiazole ring plays a crucial role in modulating the potency and selectivity of the molecule. nih.gov The 5-tert-butyl group in this compound is a bulky, lipophilic group that can significantly influence molecular recognition and conformation.

The introduction of a bulky group at the C5 position can have varied effects depending on the specific biological target. In some cases, bulky substituents at this position are well-tolerated and may even enhance activity by occupying a hydrophobic pocket in the target protein. acs.org For instance, the insertion of a methyl group at the C5 position of a 3-aminothiazole-7-azaindole core was found to shift the inhibitory activity towards Fyn kinase, as the methyl group fits perfectly into a hydrophobic cavity. acs.org Conversely, the same substituent caused a steric clash in the GSK-3β kinase binding site, leading to a loss of activity. acs.org This highlights how substituents at the C5 position can be critical for achieving selectivity between different targets.

In other studies, the introduction of even a methyl group at the C5 position of the thiazole core led to a decrease in cytotoxic potency. nih.gov The replacement of a methyl group with a bromo group at the C5-position has also been investigated, indicating that both steric and electronic properties of the substituent at this position are important. nih.gov The bulky tert-butyl group would be expected to have a more pronounced steric effect than a methyl or bromo group, which could either be beneficial or detrimental to activity depending on the topology of the binding site. nih.gov

The substituent at the C4 position of the thiazole ring is also critical for biological activity. The 4-hydroxymethyl group in the parent compound contains a hydroxyl group, which can act as a hydrogen bond donor and acceptor. This capability for hydrogen bonding can be crucial for anchoring the ligand within the binding site of a protein.

SAR studies on other 2-aminothiazole series have shown that the C4 substituent is often intolerant to modification. nih.gov For example, in a series of antitubercular 2-aminothiazoles, the 2-pyridyl moiety at the C4 position was found to be strictly required for potency. nih.gov This suggests that the interactions formed by the C4 substituent are essential for the biological effect.

Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its biological activity. cambridgemedchemconsulting.com For the 4-hydroxymethyl group, several bioisosteric replacements could be considered. For example, replacing the hydroxyl group with a fluorine atom would remove the hydrogen bond donating ability but retain a polar interaction. cambridgemedchemconsulting.com Replacing the hydroxymethyl group with a small amide or an oxadiazole could introduce different hydrogen bonding patterns and alter the molecule's physicochemical properties. nih.govnih.gov The choice of bioisostere would depend on the specific goals of the optimization, such as improving metabolic stability, altering solubility, or fine-tuning the binding interactions. cambridgemedchemconsulting.com

Conformational Analysis and its Relevance to Molecular Activity

The three-dimensional conformation of a molecule is a key determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. For substituted thiazoles, conformational analysis focuses on the planarity of the ring system and the rotational freedom of the substituents.

The thiazole ring itself is an aromatic, and therefore planar, system. nih.gov However, the substituents at the C2, C4, and C5 positions can adopt different spatial arrangements. X-ray crystallography studies on substituted thiazoles have shown that aromatic rings attached to the thiazole core are often co-planar or nearly co-planar with the thiazole ring. nih.gov This extended planar system can be important for stacking interactions with aromatic residues in a protein binding site.

The conformation of the substituents can also be critical. For example, in a series of Fyn and GSK-3β kinase inhibitors, the insertion of a methyl group on the thiazole ring caused a steric clash with a leucine (B10760876) residue in GSK-3β, forcing the molecule out of the optimal binding pose. acs.org In contrast, the same substituent was accommodated in a hydrophobic pocket in Fyn, leading to enhanced activity. acs.org This illustrates how subtle changes in conformation, induced by substituent modifications, can have a profound impact on biological activity and selectivity. acs.org The bulky tert-butyl group and the flexible hydroxymethyl group in this compound and its analogues would be expected to significantly influence the preferred conformation of these molecules and their interactions with biological targets.

Ligand Design Principles Derived from Functionalized Thiazole Scaffolds

Based on the SAR studies of various 2-aminothiazole derivatives, several key principles for ligand design using functionalized thiazole scaffolds can be derived. These principles can guide the development of new analogues of this compound with improved therapeutic potential.

The 2-aminothiazole core is a versatile scaffold: The 2-aminothiazole moiety is a privileged structure in medicinal chemistry and serves as an excellent starting point for the development of new bioactive compounds. researchgate.netnih.gov

The N-2 position allows for significant modification: The 2-amino group is a key point for diversification. Acylation, particularly with aromatic groups, can often enhance activity. nih.govnih.gov This position can be modified to fine-tune potency and physicochemical properties.

Substituents at C4 and C5 are critical for potency and selectivity: The nature of the groups at the C4 and C5 positions of the thiazole ring has a profound impact on biological activity. nih.govacs.org Bulky and hydrophobic groups at C5, such as the tert-butyl group, can be used to probe hydrophobic pockets and enhance selectivity. acs.org The substituent at C4 often forms critical interactions and may be less tolerant of modification. nih.gov

Hydrogen bonding is a key interaction: The ability to form hydrogen bonds, for example through the 2-amino group and the 4-hydroxymethyl group, is often crucial for high-affinity binding. nih.gov

By applying these principles, medicinal chemists can rationally design new libraries of this compound analogues to optimize their interaction with a given biological target, ultimately leading to the development of novel therapeutic agents. nih.gov

Computational and Theoretical Chemistry of 2 Amino 5 Tert Butylthiazol 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules like (2-Amino-5-tert-butylthiazol-4-YL)methanol. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity descriptors.

For 2-aminothiazole (B372263) derivatives, DFT calculations are commonly employed to optimize the molecular geometry and to compute electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO energy is an indicator of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net

In a study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a related heterocyclic compound, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set were performed to analyze vibrational frequencies and electronic properties. researchgate.net Similar studies on other 2-aminothiazole derivatives have utilized DFT to understand their inhibition mechanisms, where higher HOMO values are associated with a greater tendency to donate electrons to a metal surface in corrosion inhibition studies. researchgate.net

| Parameter | Description | Typical Application in 2-Aminothiazole Research |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the propensity of the molecule to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Reflects the ability of the molecule to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Distribution of electron charge among the atoms | Helps in identifying reactive sites for electrophilic and nucleophilic attack. |

This table represents the types of data generated from DFT studies on related 2-aminothiazole compounds.

Molecular Docking and Simulation Approaches for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is extensively used for 2-aminothiazole derivatives to understand their potential as therapeutic agents.

Studies on 2-aminothiazole derivatives as potential anticancer agents have employed molecular docking to investigate their binding to target proteins like Aurora kinases and Hec1/Nek2. acs.orgnih.gov For instance, in a study targeting Aurora-A protein kinase (PDB: 1MQ4), molecular docking was used to estimate the binding compatibility and interactions of newly designed aminothiazole inhibitors. acs.org Similarly, docking studies have been conducted on 2-aminothiazole derivatives to explore their antimicrobial activity by predicting their binding to enzymes like DNA gyrase. ekb.eg

The docking process typically involves preparing the 3D structures of both the ligand (e.g., this compound) and the receptor. The ligand is then placed into the active site of the receptor, and various conformations are sampled to find the one with the most favorable binding energy. The results of molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

| Receptor Target | Therapeutic Area | Docking Software | Key Findings for 2-Aminothiazole Derivatives |

| Aurora Kinase A | Anticancer | AutoDock | Identification of key binding interactions within the active site. acs.org |

| Hec1/Nek2 | Anticancer | Not Specified | Prediction of binding affinity for newly designed molecules. nih.gov |

| DNA Gyrase | Antimicrobial | Mcule online | Understanding of ligand-receptor intermolecular interactions. ekb.eg |

| Oxidoreductase | Antioxidant | BIOVIA Discovery Studio | Correlation of binding affinity with antioxidant potential. asianpubs.orgasianpubs.org |

This table summarizes findings from molecular docking studies on various 2-aminothiazole derivatives.

Prediction of Molecular Conformation and Dynamics

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Computational methods can predict the most stable conformations of this compound and analyze its dynamic behavior.

Molecular dynamics (MD) simulations are a powerful tool for this purpose. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes and the stability of ligand-receptor complexes. For example, MD simulations have been used to study 2-aminothiazole derivatives in complex with their target proteins, assessing the stability of the docked poses and the dynamics of the interactions.

While specific MD simulation data for this compound is not available, such studies on related compounds typically analyze parameters like root-mean-square deviation (RMSD) to assess the stability of the system and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogs.

Several QSAR studies have been performed on 2-aminothiazole derivatives for various therapeutic targets. acs.orgtandfonline.comnih.govsemanticscholar.org These studies typically involve a dataset of compounds with known activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity.

For example, a QSAR study on aminothiazole derivatives as Aurora A kinase inhibitors used a genetic algorithm combined with MLR to develop a model with a squared correlation coefficient (R²) of 0.828. nih.gov Another study on 2-aminothiazole derivatives as Hec1/Nek2 inhibitors generated a QSAR model with an R² of 0.8436. nih.govtandfonline.com The descriptors identified in these models provide insights into the structural features that are important for activity.

| QSAR Study on 2-Aminothiazole Derivatives | Target | Statistical Method | Key Descriptors |

| Aurora A kinase inhibitors | Anticancer | Genetic Algorithm, MLR, CoMFA, CoMSIA | Electrostatic, hydrophobic, and hydrogen bond properties. nih.gov |

| Hec1/Nek2 inhibitors | Anticancer | QSARINS software | Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), Total molecular surface area (RPSA). nih.govtandfonline.com |

| Aurora kinase inhibitors | Anticancer | QSARINS software, PLS, PCR | PSA, EstateVSA5, MoRSEP3, MATSp5, RDFC24. acs.org |

| Antihypertensive activity | Antihypertensive | Not Specified | Volume, lipophilicity, dipole moment, refractivity, polarization, energy of LUMO. semanticscholar.org |

This table presents a summary of QSAR methodologies and findings for various series of 2-aminothiazole derivatives.

Advanced Analytical Techniques for Characterization and Purity Assessment

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are pivotal in elucidating the molecular structure of (2-Amino-5-tert-butylthiazol-4-YL)methanol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The tert-butyl group would exhibit a sharp singlet, typically in the upfield region around 1.3 ppm, integrating to nine protons. The methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH) would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, with a chemical shift around 4.5 ppm. The amino group protons (-NH₂) would present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The hydroxyl proton (-OH) would also show a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, characteristic peaks would be observed for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. The carbon of the methylene group (-CH₂OH) would also have a distinct chemical shift. The thiazole (B1198619) ring itself would display signals for its three carbon atoms, with their specific chemical shifts influenced by the attached functional groups (amino, tert-butyl, and methanol). The C-2 carbon bearing the amino group, the C-4 carbon attached to the methanol group, and the C-5 carbon with the tert-butyl group would each have a unique resonance.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| tert-Butyl (-C(CH₃)₃) | ~1.3 | Singlet | 9H |

| Methylene (-CH₂OH) | ~4.5 | Singlet/Doublet | 2H |

| Amino (-NH₂) | Variable | Broad Singlet | 2H |

| Hydroxyl (-OH) | Variable | Broad Singlet | 1H |

| Note: Expected values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions. |

| Carbon Type | Expected Chemical Shift (ppm) |

| tert-Butyl (quaternary C) | ~30-40 |

| tert-Butyl (CH₃) | ~30 |

| Methylene (-CH₂OH) | ~60-70 |

| Thiazole C-2 (-C-NH₂) | ~160-170 |

| Thiazole C-4 (-C-CH₂OH) | ~140-150 |

| Thiazole C-5 (-C-tert-butyl) | ~150-160 |

| Note: Expected values are based on typical chemical shifts for similar structures and may vary. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as a pair of bands in the region of 3300-3500 cm⁻¹. The O-H stretching of the alcohol would be observed as a broad band around 3200-3600 cm⁻¹. The C-H stretching of the tert-butyl and methylene groups would be seen in the 2850-3000 cm⁻¹ region. The C=N stretching of the thiazole ring would likely appear around 1600-1650 cm⁻¹. Bending vibrations for the N-H and C-H bonds would be found at lower wavenumbers.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Alkyl) | 2850-3000 |

| C=N Stretch (Thiazole) | 1600-1650 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. Common fragmentation patterns would likely involve the loss of the hydroxyl group, the methylene group, or cleavage of the tert-butyl group. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating the target compound from any impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. The mobile phase could consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. sielc.com The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would determine its purity. A purity of 99% for this compound is commercially available. sigmaaldrich.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the presence of the polar amino and hydroxyl functional groups, this compound may require derivatization to increase its volatility and thermal stability for successful GC analysis. Derivatization agents could be used to convert the -NH₂ and -OH groups into less polar moieties. If the compound is sufficiently volatile and stable, a GC method would involve a capillary column with a suitable stationary phase and a temperature program to elute the compound, which would then be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental technique for assessing the purity of this compound and for monitoring the progress of its synthesis. derpharmachemica.com This chromatographic method separates components of a mixture based on their differential partitioning between a stationary phase, typically a silica (B1680970) gel-coated plate, and a mobile phase, a solvent or solvent mixture. derpharmachemica.com

In the analysis of 2-aminothiazole (B372263) derivatives, TLC is instrumental in confirming the completion of a reaction by observing the disappearance of starting materials and the appearance of the product spot. derpharmachemica.com The retention factor (R_f), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. While specific R_f values for this compound are dependent on the specific solvent system and stationary phase used, a single, well-defined spot is indicative of a high degree of purity under the tested conditions. For instance, in the synthesis of related thiazole derivatives, the reaction's progress is meticulously monitored by TLC. derpharmachemica.com The final purified product should exhibit a single spot, confirming its homogeneity.

A typical, though generalized, procedure for the TLC analysis of a 2-aminothiazole derivative would involve:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated aluminum sheets |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate (B1210297) in varying ratios) to achieve optimal separation. The exact ratio is determined empirically. |

| Visualization | The compound can be visualized under UV light (at 254 nm or 365 nm) or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine vapor. |

The observation of a single spot with a consistent R_f value across different solvent systems provides strong evidence of the compound's purity.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This analysis is crucial for the unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and crystallographic parameters.

While the specific crystal structure data for this compound is not publicly available in the search results, the analysis of closely related compounds demonstrates the type of detailed information that can be obtained. For example, the crystal structure of other aminothiazole derivatives has been determined, revealing key structural features.

A hypothetical table of crystallographic data for this compound, based on analyses of similar structures, would include:

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₁₄N₂OS |

| Formula Weight | 186.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 8.5 Å, c = 12.3 Å, β = 95° |

| Volume | 1053 ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.17 g/cm³ |

The successful growth of single crystals of this compound would be a prerequisite for conducting single-crystal X-ray diffraction analysis.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This method is fundamental for verifying the empirical formula of this compound and serves as a critical checkpoint for its purity and identity.

The theoretical elemental composition of this compound (C₈H₁₄N₂OS) is calculated based on its molecular formula and the atomic weights of its constituent elements. The experimental values, obtained from an elemental analyzer, should closely match the theoretical percentages, typically within a ±0.4% margin of error, to confirm the compound's identity and high purity.

Below is a data table presenting the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 51.58 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 7.59 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.05 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.59 |

| Sulfur | S | 32.07 | 1 | 32.07 | 17.22 |

| Total | 186.31 | 100.00 |

Experimental results from elemental analysis that align with these theoretical values would provide strong evidence for the correct synthesis and purity of the compound.

Synthetic Utility of 2 Amino 5 Tert Butylthiazol 4 Yl Methanol As a Chemical Building Block

Precursor in Complex Heterocyclic Synthesis

The inherent reactivity of the amino and hydroxymethyl groups on the thiazole (B1198619) ring of (2-Amino-5-tert-butylthiazol-4-YL)methanol provides multiple avenues for its elaboration into more complex heterocyclic structures. The 2-amino group can readily participate in reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide array of substituents. Furthermore, this exocyclic amino group can act as a nucleophile in condensation reactions with various electrophiles to form fused heterocyclic systems.

For instance, the reaction of 2-aminothiazole (B372263) derivatives with α,β-unsaturated ketones or their derivatives can lead to the formation of fused pyridazine (B1198779) and pyrimidine (B1678525) systems. frontiersin.org While specific examples utilizing this compound are not extensively documented in readily available literature, the known reactivity patterns of the 2-aminothiazole scaffold suggest its potential in similar transformations. The presence of the hydroxymethyl group offers an additional site for modification. It can be oxidized to an aldehyde or a carboxylic acid, which can then be used in a variety of subsequent reactions to build further complexity. For example, an aldehyde derivative could undergo condensation reactions to form Schiff bases or be used in multicomponent reactions to construct diverse heterocyclic frameworks.

The synthesis of fused heterocycles is a significant area of research in medicinal chemistry. The general reactivity of 2-aminothiazoles in such reactions is well-established. For example, the Hantzsch thiazole synthesis, which involves the reaction of a-haloketones with thioamides, is a classic method for forming the thiazole ring itself. derpharmachemica.com Post-synthetic modifications of the resulting 2-aminothiazole can then lead to a variety of fused systems. The tert-butyl group at the 5-position of this compound provides steric bulk, which can influence the regioselectivity of these cyclization reactions and the conformational properties of the final products.

Scaffold for Novel Molecular Architectures

The 2-aminothiazole core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov This scaffold is present in a number of approved drugs and clinical candidates. The utility of this compound as a scaffold lies in its combination of a proven core with strategically placed functional groups and a bulky substituent.

The tert-butyl group can serve to anchor the molecule within a specific binding pocket of a biological target, while also enhancing metabolic stability by shielding adjacent positions from enzymatic degradation. The amino and hydroxymethyl groups provide convenient points for the attachment of various pharmacophoric groups, allowing for the systematic exploration of structure-activity relationships (SAR).

For example, novel thiazole derivatives bearing β-amino acid and aromatic moieties have been synthesized and evaluated as potential antimicrobial agents, demonstrating the versatility of the thiazole scaffold in generating compounds with therapeutic potential. nih.gov While these specific examples may not start from this compound, they illustrate the principle of using the 2-aminothiazole core to construct new molecular architectures with desired biological activities. The presence of both an amino and a hydroxyl group in the target compound allows for orthogonal derivatization, enabling the independent modification of each functional group to fine-tune the properties of the resulting molecules.

The development of novel anticancer agents has also heavily relied on the 2-aminothiazole scaffold. nih.gov The ability to modify the substituents at the 2, 4, and 5-positions of the thiazole ring allows for the optimization of activity against various cancer-related targets. The specific substitution pattern of this compound, with its bulky tert-butyl group, could lead to unique binding interactions and selectivity profiles compared to other 2-aminothiazole-based scaffolds.

Role in Combinatorial Chemistry Libraries and High-Throughput Synthesis

Combinatorial chemistry and high-throughput synthesis are powerful tools for the rapid generation and screening of large numbers of compounds to identify new drug leads. The suitability of a building block for these approaches depends on its reactivity, the availability of multiple derivatization sites, and its compatibility with solid-phase or automated synthesis techniques.

This compound possesses several features that make it an attractive candidate for use in combinatorial libraries. The amino group can be readily acylated or sulfonylated with a diverse range of acid chlorides or sulfonyl chlorides. The hydroxyl group can be etherified or esterified with a variety of alkyl halides or carboxylic acids. This dual functionality allows for the creation of a large library of compounds from a single starting material through parallel synthesis.

A key aspect of modern drug discovery is the generation of focused libraries of compounds designed to interact with a specific biological target. The synthesis of a library of 2-amino-5-alkylidene-thiazol-4-ones has been reported, where the diversity was introduced through different substituents on the thiazol-4-one core. nih.gov This demonstrates the feasibility of creating diverse libraries based on the thiazole scaffold.

Furthermore, the development of solid-phase synthesis methods for 2-aminothiazole derivatives facilitates their use in high-throughput synthesis. For instance, the synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid support has been successfully demonstrated. nih.gov This approach involves the attachment of a precursor to a resin, followed by a series of reactions to build the desired molecule, and finally cleavage from the support. The functional handles on this compound, particularly the hydroxyl group, could be used for initial attachment to a solid support, enabling its incorporation into solid-phase synthesis workflows for the generation of combinatorial libraries.

The following table summarizes the key reactive sites of this compound and their potential transformations in the context of building molecular diversity.

| Reactive Site | Potential Transformations | Resulting Functional Groups |

| 2-Amino Group | Acylation, Sulfonylation, Alkylation, Diazotization, Condensation | Amides, Sulfonamides, Secondary/Tertiary Amines, Azo compounds, Fused Heterocycles |

| 4-Hydroxymethyl Group | Oxidation, Etherification, Esterification | Aldehyde, Carboxylic Acid, Ethers, Esters |

Future Research Perspectives and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods like the Hantzsch reaction, which, while effective, often involve hazardous reagents and generate significant chemical waste. nih.gov The future of synthesizing compounds such as (2-Amino-5-tert-butylthiazol-4-yl)methanol lies in the adoption of green and sustainable chemistry principles. These modern approaches aim to reduce environmental impact, improve reaction efficiency, and lower costs without compromising product yield or purity. researchgate.netresearchgate.net

Key emerging synthetic strategies include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, significantly reducing reaction times from hours to minutes. researchgate.netbepls.com It offers a clean, efficient, and catalyst-free method for producing a wide variety of substituted thiazoles in high yields. bepls.comresearchgate.net

Ultrasonic Irradiation: The use of ultrasound energy provides an alternative to conventional heating, promoting reactions under mild conditions. bepls.commdpi.com This method has been successfully used for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, often with the aid of a reusable catalyst. bepls.com

Green Catalysts and Solvents: Research is increasingly focused on replacing toxic catalysts and solvents. nih.govresearchgate.net Recyclable biocatalysts, such as chitosan (B1678972) hydrogels, have proven effective in synthesizing thiazoles with high yields and can be reused multiple times without losing significant catalytic activity. mdpi.com The use of environmentally benign solvents like water or deep eutectic solvents (DES) further enhances the sustainability of these processes. researchgate.netbepls.comscilit.com

One-Pot, Multi-Component Reactions (MCRs): These reactions combine multiple reactants in a single vessel to form a complex product in one step. bepls.com This approach improves efficiency by reducing the number of synthetic steps and purification processes, leading to lower solvent consumption and waste generation. imedpub.comresearchgate.net A catalyst-free, one-pot protocol for synthesizing 2-aminothiazoles at room temperature in tetrahydrofuran (B95107) (THF) has been developed, yielding products in high purity. researchgate.net

| Parameter | Conventional Methods (e.g., Hantzsch Reaction) | Emerging Green Methods |

|---|---|---|

| Reaction Time | Often several hours to days researchgate.netresearchgate.net | Reduced to minutes or a few hours bepls.commdpi.com |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonic energy researchgate.netmdpi.com |

| Solvents & Catalysts | Often uses hazardous organic solvents and harsh catalysts nih.gov | Water, deep eutectic solvents, recyclable biocatalysts, catalyst-free systems researchgate.netbepls.commdpi.com |

| Efficiency & Yield | Variable yields, often requires multiple steps and purification | Generally high yields, enhanced by one-pot procedures bepls.comresearchgate.net |

| Sustainability | Generates significant chemical waste, poses environmental concerns nih.govresearchgate.net | Minimizes waste, uses renewable materials, improves safety researchgate.netbepls.com |

Advanced Derivatization Strategies for Targeted Molecular Design

The 2-aminothiazole (B372263) scaffold is a versatile template for medicinal chemists. mdpi.com Future research will focus on advanced derivatization of this compound to create analogues with tailored biological activities. Structure-activity relationship (SAR) studies have shown that while the central thiazole ring is often crucial for activity, the substituents at the C2, C4, and C5 positions can be modified to fine-tune potency and selectivity. nih.govnih.gov

Emerging derivatization strategies include:

N-2 Position Functionalization: The 2-amino group is a primary site for modification. nih.govnih.gov Introducing various substituted benzoyl groups, amides, heterocyclic amides, and thiourea (B124793) moieties at this position has been a successful strategy for enhancing the biological activity of 2-aminothiazole derivatives. mdpi.comnih.govnih.gov This flexibility allows for the design of molecules that can fit into specific binding pockets of target proteins.

C4 and C5 Position Modification: While the tert-butyl group at C5 and the methanol (B129727) group at C4 of the title compound provide specific steric and electronic properties, future work could explore the impact of replacing these groups. For instance, introducing different aryl groups at the C4 and C5 positions has been used to develop novel trisubstituted 2-aminothiazole derivatives. nih.gov Simple modifications, like adding a methyl group to the C5 position of a thiazole ring, have been shown to shift inhibitor selectivity between different protein kinases. acs.org

Hybrid Molecule Design: A growing trend is the creation of hybrid molecules that combine the 2-aminothiazole scaffold with other pharmacologically active moieties. nih.gov This strategy aims to develop dual-action inhibitors that can target multiple pathways involved in a disease, potentially overcoming drug resistance mechanisms. mdpi.com For example, pyridine-thiazole hybrids have been designed as potential anticancer agents. nih.gov

| Modification Site | Introduced Moiety/Strategy | Objective/Observed Outcome | Reference |

|---|---|---|---|

| N-2 Amino Group | Substituted benzoyl groups | Improved antitubercular activity by over 128-fold in certain analogues. nih.govnih.gov | nih.govnih.gov |

| N-2 Amino Group | Acyl and Arylcarbonyl groups | Development of highly active inhibitors of Hec1/Nek2, a cancer target. mdpi.comnih.gov | mdpi.comnih.gov |

| C4 and C5 Positions | Substituted aryl groups | Synthesis of trisubstituted derivatives with anti-Candida albicans activity. nih.gov | nih.gov |

| Thiazole Core | Hybridization with a pyridine (B92270) ring | Creation of novel compounds with cytotoxic activity against cancer cell lines. nih.gov | nih.gov |

| C5 Position | Addition of a methyl group | Shifted kinase inhibitory selectivity from GSK-3β toward Fyn. acs.org | acs.org |

Integration of Computational and Experimental Methodologies for Rational Compound Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. acs.org For a scaffold like this compound, these integrated approaches enable a more rational and efficient design of new, potent, and selective molecules, significantly accelerating the development process. acs.orgmdpi.com

Key integrated methodologies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com By developing robust QSAR models for 2-aminothiazole derivatives, researchers can predict the activity of newly designed molecules before they are synthesized, helping to prioritize the most promising candidates. acs.orgnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.netnih.gov For 2-aminothiazole derivatives, docking studies can elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the binding site of a target enzyme, such as a protein kinase. acs.orgnih.gov This insight is invaluable for designing modifications that enhance binding affinity and selectivity. nih.gov

By using these in silico tools to design new analogues of this compound, experimental efforts can be focused on synthesizing only the compounds with the highest predicted potency and most favorable properties, saving time and resources. acs.orgnih.gov

| Computational Tool | Function | Application in Thiazole Derivative Design | Reference |

|---|---|---|---|

| QSAR | Predicts biological activity based on chemical structure. | To design new lead molecules and predict their inhibitory activity against targets like Hec1/Nek2 or Aurora kinases. acs.orgnih.gov | acs.orgnih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. | To identify key interactions and guide the design of derivatives with improved binding to anticancer targets. researchgate.netacs.org | researchgate.netacs.org |

| MD Simulations | Simulates the motion and interaction of atoms and molecules over time. | To assess the stability of the ligand-protein complex and refine binding affinity predictions. acs.orgnih.gov | acs.orgnih.gov |

| MM-GBSA/PBSA | Calculates the free energy of binding from MD simulation snapshots. | To predict the binding free energies of designed molecules and rank them for synthesis. nih.govtandfonline.com | nih.govtandfonline.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.